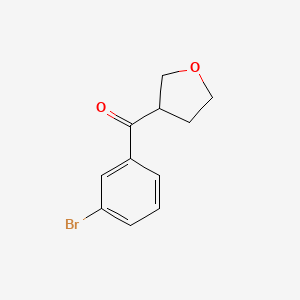
3-(3-Bromobenzoyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromobenzoyl)oxolane is a chemical compound with the molecular formula C11H11BrO2 . It has a molecular weight of 255.11 .
Molecular Structure Analysis
The molecular structure of 3-(3-Bromobenzoyl)oxolane consists of an oxolane ring attached to a 3-bromobenzoyl group . The exact structure and conformation would require further analysis using techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis
3-(3-Bromobenzoyl)oxolane is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not specified in the available resources .Scientific Research Applications
Synthesis of Muscarine-Like Compounds
3-(3-Bromobenzoyl)oxolane: has been utilized in the synthesis of muscarine-like compounds, which are significant due to their potential microbiological activity . These compounds are synthesized from commercially available 2-deoxy-D-ribose through reduction and dehydration/cyclization in an acidic aqueous solution. The resulting oxolane derivatives are then used to create muscarine-type derivatives with a wide spectrum of biological activity.
Antimicrobial Potential
The oxolane derivatives, including those derived from 3-(3-Bromobenzoyl)oxolane , have been tested for their antimicrobial potential against various bacterial strains such as Escherichia coli and Staphylococcus aureus , as well as pathogenic yeasts of the genus Candida . This application is crucial for the development of new antimicrobial agents.
Material Science Research
In material science, 3-(3-Bromobenzoyl)oxolane can be a precursor for the synthesis of polymers and other materials that require a brominated aromatic structure . Its properties could be harnessed to create materials with specific characteristics, such as increased resistance to degradation or enhanced thermal stability.
Chemical Synthesis
This compound is also important in chemical synthesis, where it can be used as a building block for the construction of more complex molecules . Its reactive bromine atom makes it a versatile reagent for forming carbon-carbon and carbon-heteroatom bonds.
Chromatography
In chromatographic applications, 3-(3-Bromobenzoyl)oxolane could be used to modify stationary phases or as a standard in the calibration of systems designed to separate similar organic compounds . Its unique structure allows it to interact with various chromatographic media.
Analytical Chemistry
In analytical chemistry, 3-(3-Bromobenzoyl)oxolane can serve as a reference compound for spectroscopic analysis, including NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and properties make it suitable for method development and validation.
Drug Development
The compound’s role in the synthesis of muscarine-like compounds suggests potential applications in drug development, particularly in the design of drugs targeting neurological pathways . Muscarine-like compounds can mimic or interfere with the action of neurotransmitters, which is valuable in treating various neurological disorders.
Safety and Hazards
properties
IUPAC Name |
(3-bromophenyl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-3,6,9H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCDYHQZYZXPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromobenzoyl)oxolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


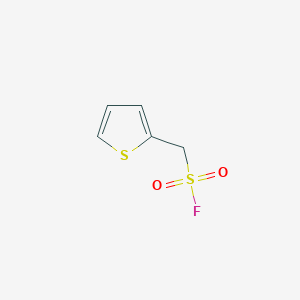
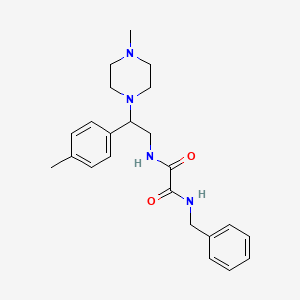
![3-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753072.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2753073.png)
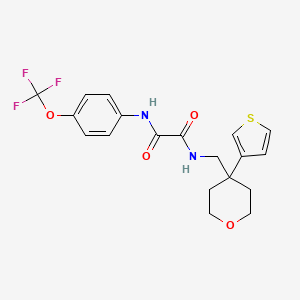
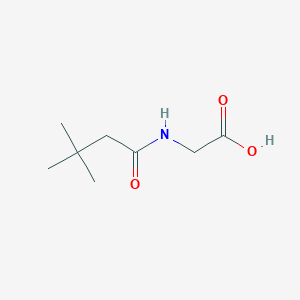
![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2753078.png)

![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2753082.png)
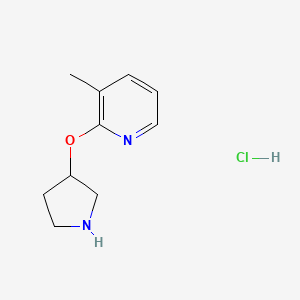
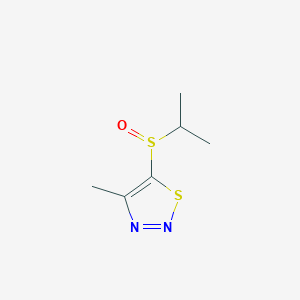
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753088.png)
![N-(4-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2753089.png)